2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound featuring a benzofuran, triazole, and tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with tetrahydronaphthalene acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzofuran or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs targeting specific biological pathways. Its triazole moiety is known for its bioactivity, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole moieties can bind to enzymes or receptors, modulating their activity. The sulfanyl group may facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide stands out due to its unique combination of functional groups. The presence of the prop-2-en-1-yl group in the triazole ring and the tetrahydronaphthalene moiety provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H24N4O2S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-2-14-29-24(22-15-18-9-4-6-13-21(18)31-22)27-28-25(29)32-16-23(30)26-20-12-7-10-17-8-3-5-11-19(17)20/h2,4,6-7,9-10,12-13,15H,1,3,5,8,11,14,16H2,(H,26,30) |
InChI Key |
BIGHCOMNBBKPBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=C2CCCC3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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